molecular formula C6H2ClF3 B6597216 1-chloro-2,4,5-trifluorobenzene CAS No. 2367-78-4

1-chloro-2,4,5-trifluorobenzene

Cat. No.: B6597216
CAS No.: 2367-78-4
M. Wt: 166.53 g/mol
InChI Key: PVLLRVLANBOYGO-UHFFFAOYSA-N
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Description

1-Chloro-2,4,5-trifluorobenzene is an organic compound with the molecular formula C₆H₂ClF₃. It is a colorless liquid with a molecular weight of 166.53 g/mol . This compound is part of the trifluorobenzene family, which is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

1-Chloro-2,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex. The resulting diazonium salt is then thermally decomposed to yield this compound . Another method involves the bromination of 2,4-dichlorofluorobenzene followed by fluorination to produce 2,4,5-trifluorobromobenzene, which is then reacted with magnesium to form a Grignard reagent and subsequently hydrolyzed to obtain the desired product .

Chemical Reactions Analysis

1-Chloro-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-Chloro-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,4,5-trifluorobenzene largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are limited.

Comparison with Similar Compounds

1-Chloro-2,4,5-trifluorobenzene can be compared with other trifluorobenzene derivatives, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of trifluorobenzene derivatives in various fields.

Properties

IUPAC Name

1-chloro-2,4,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLLRVLANBOYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178338
Record name Benzene, 1-chloro-2,4,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-78-4
Record name Benzene, 1-chloro-2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2,4,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,4,5-trifluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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